molecular formula C17H18N4O3S B12201992 N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide

Cat. No.: B12201992
M. Wt: 358.4 g/mol
InChI Key: KPXNRJQXJCITEJ-UHFFFAOYSA-N
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Description

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide is a complex organic compound that features a combination of oxadiazole, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 1,2,3-Triazole derivatives

Uniqueness

N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide is unique due to its combination of oxadiazole and thiazole rings, which confer specific electronic and steric properties. This makes it distinct from other similar compounds like indoles and imidazoles, which may have different biological activities and chemical reactivities .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H18N4O3S/c1-9(2)15(22)20-17-18-10(3)13(25-17)16-19-14(21-24-16)11-5-7-12(23-4)8-6-11/h5-9H,1-4H3,(H,18,20,22)

InChI Key

KPXNRJQXJCITEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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